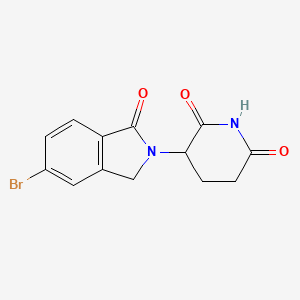
ethyl 3-bromo-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-2-fluoropropanoate is an organic compound belonging to the class of bromofluoropropanoates. It is a colorless, volatile liquid with a characteristic odor and boiling point of 65-66°C. It is a widely used reagent in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-2-fluoropropanoate is not fully understood. However, it is believed to act as a proton donor in the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol. This protonation of the carboxylic acid increases the electrophilicity of the carbonyl group, which facilitates the nucleophilic attack of the alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to be relatively non-toxic and is not expected to cause any adverse effects in humans. However, further research is needed to determine its exact biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ethyl 3-bromo-2-fluoropropanoate for laboratory experiments include its low cost and high reactivity. It is also easily available and can be stored for long periods of time. However, it is highly volatile and must be handled with care. In addition, the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol is exothermic and must be monitored closely to avoid any accidents.
Orientations Futures
Future research should focus on further understanding the mechanism of action of ethyl 3-bromo-2-fluoropropanoate and its biochemical and physiological effects. In addition, further research should be done to optimize the synthesis method and to identify new applications for this compound. Finally, research should be done to explore the potential of this compound as a drug or drug delivery system.
Méthodes De Synthèse
Ethyl 3-bromo-2-fluoropropanoate can be synthesized by the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol in the presence of sulfuric acid. This reaction is usually carried out in a sealed tube at room temperature. The reaction is completed in about 10 minutes and the product is obtained in high yield.
Applications De Recherche Scientifique
Ethyl 3-bromo-2-fluoropropanoate is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is used as a reagent in the synthesis of 3-bromo-2-fluoropropanoic acid, which is used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and antifungal agents. It is also used as a reagent in the synthesis of various organic compounds, such as pyridines, pyrimidines, and purines.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 3-bromo-2-fluoropropanoate can be achieved through a substitution reaction of ethyl 3-bromo-2-hydroxypropanoate with hydrogen fluoride.", "Starting Materials": [ "Ethyl 3-bromo-2-hydroxypropanoate", "Hydrogen fluoride", "Sodium fluoride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl 3-bromo-2-hydroxypropanoate in 50 mL of ethanol.", "Step 2: Add 5 g of sodium fluoride to the solution and stir for 30 minutes.", "Step 3: Slowly add 10 mL of hydrogen fluoride to the solution while stirring vigorously.", "Step 4: Continue stirring for 2 hours at room temperature.", "Step 5: Quench the reaction by adding 50 mL of water to the solution.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain ethyl 3-bromo-2-fluoropropanoate as a colorless liquid." ] } | |
Numéro CAS |
57504-61-7 |
Formule moléculaire |
C5H8BrFO2 |
Poids moléculaire |
199 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



